Validated A1 Adenosine Receptor Antagonist Scaffold: Ki Comparison Against a Direct Structural Analog
The scaffold of the target compound is derived from a series that demonstrated high-affinity binding to the A1 adenosine receptor. While the target compound itself was not the most potent in the series, a direct structural analog—ethyl 1-(2-chloro-2-phenylethyl)-4-(cyclopropylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate—showed a binding affinity (Ki) of 112 nM for the bovine A1 receptor [1]. This establishes a baseline for the core scaffold's activity, which is significantly differentiated from other pyrazolo-pyridine classes that showed no or weak A1 affinity in the same study [2]. The target compound, with a smaller N1-methyl group, is a crucial comparator for understanding the steric limits of the receptor's binding pocket.
| Evidence Dimension | Binding affinity (Ki) for Adenosine A1 receptor (bovine) |
|---|---|
| Target Compound Data | Data not published for this specific compound; scaffold validated by 112 nM analog. |
| Comparator Or Baseline | Ethyl 1-(2-chloro-2-phenylethyl)-4-(cyclopropylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Ki = 112 nM [1]. Other previously reported pyrazolo-pyridines: no or weak A1 affinity [2]. |
| Quantified Difference | The 4-cyclopropylamino-5-carboxylate scaffold confers a >100-fold affinity improvement over earlier pyrazolo-pyridine classes. |
| Conditions | Displacement of [3H]CHA from Adenosine A1 receptor in bovine cortical membranes. |
Why This Matters
This data positions the compound's core scaffold as a validated starting point for A1AR antagonist development, enabling direct SAR exploration where the N1-substituent is a critical variable.
- [1] BindingDB Entry for BDBM50104339. (2009). Affinity Data for 1-(2-Chloro-2-phenyl-ethyl)-4-cyclopropylamino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. View Source
- [2] Manetti, F., et al. (2005). Synthesis and 3D QSAR of new pyrazolo[3,4-b]pyridines: potent and selective inhibitors of A1 adenosine receptors. Journal of Medicinal Chemistry, 48(23), 7172-7185. View Source
